O-(2-Fluoroethyl)hydroxylamine hydrochloride

描述

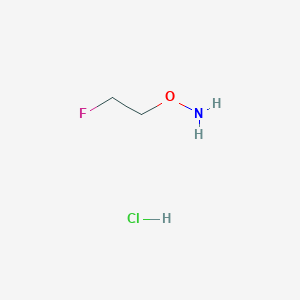

O-(2-Fluoroethyl)hydroxylamine hydrochloride (CAS: 95068-26-1) is a fluorinated hydroxylamine derivative with the molecular formula C₂H₇ClFNO and a molecular weight of 115.53 g/mol . Structurally, it consists of a hydroxylamine group (-NH₂OH) modified with a 2-fluoroethyl substituent (-O-CH₂CH₂F) and a hydrochloride counterion.

属性

IUPAC Name |

O-(2-fluoroethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMUNLGOIKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620256 | |

| Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95068-26-1 | |

| Record name | O-(2-Fluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of O-(2-Fluoroethyl)hydroxylamine hydrochloride typically involves the reaction of 2-fluoroethylamine with hydroxylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

化学反应分析

O-(2-Fluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Research

O-(2-Fluoroethyl)hydroxylamine hydrochloride has been investigated as a potential building block for the development of novel anticancer agents. Hydroxylamine derivatives have shown promise in targeting specific receptors, such as the epidermal growth factor receptor (EGFR), which is significant in non-small cell lung cancer (NSCLC) treatment. For instance, a study reported the discovery of a selective EGFR inhibitor that incorporates a hydroxylamine moiety, demonstrating high brain penetration and potent activity against resistant cell lines . This suggests that derivatives of hydroxylamines can play a crucial role in enhancing the efficacy of cancer therapies.

Antibacterial Activity

Research has indicated that hydroxylamine derivatives exhibit antibacterial properties against drug-resistant strains. A study highlighted the potential of these compounds to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than traditional antibiotics . This positions this compound as a candidate for further exploration in developing new antibacterial agents.

Organic Synthesis

Synthesis of Oximes

this compound serves as an important reagent in the synthesis of oximes from carbonyl compounds. Oximes are valuable intermediates in organic synthesis, utilized for the preparation of various pharmaceuticals and agrochemicals. The ability to form oximes selectively makes this compound significant in synthetic organic chemistry .

Table 1: Summary of Applications

Case Study: EGFR Inhibitor Development

In a recent study, researchers synthesized a series of hydroxylamine-based compounds to evaluate their efficacy against EGFR mutations associated with NSCLC. The compound demonstrated significant tumor regression in animal models, indicating its potential as a therapeutic agent for treating brain metastases in lung cancer patients .

Case Study: Antimicrobial Activity

A comparative study assessed various hydroxylamine derivatives' antimicrobial activities against common pathogens. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound could be developed into effective antibacterial treatments .

作用机制

The mechanism of action of O-(2-Fluoroethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It may also interact with nucleophilic sites in proteins, resulting in covalent modifications that alter protein function .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among O-(2-Fluoroethyl)hydroxylamine hydrochloride and its analogs:

Physicochemical Properties

- Lipophilicity: Fluorinated and silylated derivatives (e.g., PFBHA, trimethylsilyl) exhibit higher lipophilicity than non-halogenated analogs, enhancing their utility in hydrophobic matrices .

- Stability : Fluorine’s strong C-F bond may confer thermal and metabolic stability to O-(2-Fluoroethyl) derivatives .

Research Findings and Case Studies

PFBHA in Carbonyl Detection

PFBHA-derivatized carbonyls are analyzed via GC-MS with detection limits as low as 0.1 ppb in aerosol studies . The method’s robustness is attributed to PFBHA’s electron-deficient aromatic ring, which improves ionization efficiency .

Ethoxyamine in Drug Development

Ethoxyamine hydrochloride modified rapamycin (Rapa*-3Z) demonstrated >90% yield in a 24-hour reaction, highlighting its efficiency in bioconjugation .

O-(2-Fluoroethyl) Derivatives in Medicinal Chemistry

While specific studies are lacking, fluorinated hydroxylamines are known to enhance drug bioavailability. For example, fluorinated analogs of hydroxylamine-based inhibitors show 3-fold increased half-lives in vivo compared to non-fluorinated versions .

生物活性

O-(2-Fluoroethyl)hydroxylamine hydrochloride is a compound of growing interest in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its hydroxylamine functional group, which allows it to participate in various chemical reactions. The compound can undergo oxidation to form oximes or nitroso compounds, reduction to generate amines, and nucleophilic substitution reactions with other nucleophiles.

The mechanism of action primarily involves the modification of active sites on enzymes and proteins. By interacting with these molecular targets, O-(2-Fluoroethyl)hydroxylamine can alter enzyme activity and protein function, making it a valuable tool in biochemical research.

1. Anticancer Activity

Recent studies have highlighted the potential of O-(2-Fluoroethyl)hydroxylamine as an anticancer agent. It has shown promising results in inhibiting the activity of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune suppression .

Table 1: Inhibitory Activity of Hydroxylamine Derivatives on IDO1

| Compound | IC50 (μM) | Selectivity Ratio (IDO1/CYP3A4) |

|---|---|---|

| O-(2-Fluoroethyl)hydroxylamine | 0.33 | 22 |

| O-benzylhydroxylamine | 0.31 | 48 |

This table illustrates the selectivity of hydroxylamine derivatives, showing that O-(2-Fluoroethyl)hydroxylamine has a significant inhibitory effect on IDO1 while demonstrating lower activity against CYP3A4, indicating its potential for targeted cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Hydroxylamine derivatives have been identified as effective inhibitors of bacterial ribonucleotide reductase (RNR), essential for bacterial proliferation. In a study assessing various hydroxylamines against both Gram-positive and Gram-negative bacteria, O-(2-Fluoroethyl)hydroxylamine exhibited notable antibacterial activity .

Table 2: Minimum Inhibitory Concentrations (MICs) of Hydroxylamines

| Compound | Bacteria Species | MIC (μg/mL) |

|---|---|---|

| O-(2-Fluoroethyl)hydroxylamine | Staphylococcus aureus | <60 |

| O-(2-Fluoroethyl)hydroxylamine | Escherichia coli | <70 |

| O-(2-Fluoroethyl)hydroxylamine | Pseudomonas aeruginosa | <17 |

These results indicate that O-(2-Fluoroethyl)hydroxylamine can effectively inhibit the growth of various clinically relevant bacterial strains .

Case Studies and Research Findings

Several case studies have documented the biological activities of hydroxylamines:

- A study demonstrated that compounds similar to O-(2-Fluoroethyl)hydroxylamine showed significant cytotoxic effects on hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Another investigation into the structure-activity relationship of hydroxylamines revealed that modifications to the hydroxylamine structure could enhance potency against IDO1, suggesting avenues for drug development .

常见问题

Q. What are the optimal synthetic routes for O-(2-Fluoroethyl)hydroxylamine hydrochloride, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution between hydroxylamine hydrochloride and 2-fluoroethyl chloride under basic conditions (e.g., NaOH) at controlled temperatures (20–25°C) . Purity validation typically involves HPLC with UV detection (λ = 210–230 nm) and elemental analysis (C, H, N, Cl, F). Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal stability : Accelerated degradation at 40°C/75% RH for 6 months, with periodic HPLC analysis to track decomposition products (e.g., free hydroxylamine or fluorinated byproducts) .

- Light sensitivity : Exposure to UV-Vis light (300–800 nm) in quartz cells, monitoring absorbance shifts indicative of photodegradation .

- Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake, critical for determining appropriate desiccants (e.g., silica gel) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Neutralize spills with 5% acetic acid followed by sodium bicarbonate to mitigate reactivity .

- Store at -20°C in airtight, light-resistant containers to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the reducing efficiency of hydroxylamine derivatives in metal ion systems be resolved?

Discrepancies often arise from competing side reactions (e.g., incomplete Fe³⁺ reduction). To address this:

- Compare reduction kinetics using UV-Vis spectroscopy (e.g., Fe²⁺-ferrozine complex at 562 nm) under standardized pH (4.0–6.0) and ionic strength .

- Validate results with alternative reductants (e.g., ascorbic acid) and control for interfering ions (e.g., Al³⁺) via chelation with EDTA .

Q. What advanced analytical techniques are suitable for tracking this compound in complex matrices?

- LC-HRMS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ at m/z 128.03 (hydroxylamine fragment) and m/z 144.02 (fluorinated moiety) .

- NMR : ¹⁹F NMR (δ -120 to -150 ppm for CF₂ groups) and ¹H NMR (δ 3.5–4.0 ppm for CH₂F) to confirm structural integrity .

Q. How does this compound perform in derivatization reactions for trace analyte detection?

Its fluoroethyl group enhances electrophilic reactivity, enabling:

- Carbonyl derivatization : React with aldehydes/ketones (pH 4.5, 60°C) to form stable oximes, detectable via fluorescence (ex/em = 330/450 nm) .

- Metal chelation : Coordinate with transition metals (e.g., Cu²⁺) in aqueous systems, quantified via ICP-MS after solid-phase extraction .

Q. What mechanistic insights explain the compound’s role in suppressing side reactions during peptide synthesis?

The fluorine atom’s electron-withdrawing effect stabilizes the hydroxylamine moiety, reducing undesired oxidation of cysteine residues. Optimize reaction conditions by:

- Maintaining pH 7.0–7.5 (phosphate buffer) to balance nucleophilicity and stability .

- Using a 1.2:1 molar ratio (hydroxylamine:peptide) to minimize disulfide scrambling .

Methodological Considerations for Data Interpretation

- Contradiction resolution : When reproducibility issues arise, cross-validate with orthogonal techniques (e.g., FTIR for functional groups, XRPD for crystallinity) .

- Batch variability : Require Certificates of Analysis (CoA) with ≥98% purity (HPLC) and ≤0.1% heavy metal content (ICP-OES) from suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。